molecular formula C₅₅H₅₇NO₁₆ B1148226 2'-O-(Benzyloxycarbonyl) Taxol CAS No. 148930-30-7

2'-O-(Benzyloxycarbonyl) Taxol

Cat. No.: B1148226
CAS No.: 148930-30-7
M. Wt: 988.04
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Description

2’-O-(Benzyloxycarbonyl) Taxol is a derivative of the well-known chemotherapeutic agent paclitaxel, commonly referred to as Taxol. This compound is characterized by the presence of a benzyloxycarbonyl group at the 2’ position of the paclitaxel molecule. The molecular formula of 2’-O-(Benzyloxycarbonyl) Taxol is C55H57NO16, and it has a molecular weight of 988.04 g/mol . This modification enhances the compound’s properties, making it a valuable tool in biochemical and proteomics research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-(Benzyloxycarbonyl) Taxol typically involves the protection of the hydroxyl group at the 2’ position of paclitaxel. This is achieved by reacting paclitaxel with benzyloxycarbonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzyloxycarbonyl chloride. The product is then purified using chromatographic techniques to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of 2’-O-(Benzyloxycarbonyl) Taxol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the required purity standards .

Chemical Reactions Analysis

Types of Reactions: 2’-O-(Benzyloxycarbonyl) Taxol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the benzyloxycarbonyl group.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

2’-O-(Benzyloxycarbonyl) Taxol has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other taxane derivatives and as a reagent in organic synthesis.

    Biology: Employed in studies of microtubule dynamics and cell division due to its ability to stabilize microtubules.

    Medicine: Investigated for its potential as an anticancer agent, particularly in cases where resistance to paclitaxel has developed.

    Industry: Utilized in the development of new drug formulations and delivery systems.

Mechanism of Action

The mechanism of action of 2’-O-(Benzyloxycarbonyl) Taxol is similar to that of paclitaxel. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This leads to the arrest of cell division at the G2/M phase, ultimately resulting in apoptosis (programmed cell death). The compound also interacts with various signaling pathways, including the Bcl-2 family of proteins, which regulate apoptosis .

Comparison with Similar Compounds

Uniqueness: 2’-O-(Benzyloxycarbonyl) Taxol is unique due to the presence of the benzyloxycarbonyl group, which can enhance its stability and modify its biological activity. This makes it a valuable tool for research and potential therapeutic applications .

Properties

CAS No.

148930-30-7

Molecular Formula

C₅₅H₅₇NO₁₆

Molecular Weight

988.04

Synonyms

7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete, benzenepropanoic acid deriv.;  2’-(Benzyloxycarbonyl)taxol;  [2aR-[2aα,4β,4aβ,6β,9α(αR*,βS*),11α,12α,12aα,12bα]]-β-(Benzoylamino)-α-[[(phenylmethoxy)carbonyl]oxy]benzenepropanoic Acid 6,12b-Bis(acetyloxy)

Origin of Product

United States

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